molecular formula C3H3N5O5 B14318779 2-Methyl-4,5-dinitro-1-oxo-2H-1lambda~5~,2,3-triazole CAS No. 109299-62-9

2-Methyl-4,5-dinitro-1-oxo-2H-1lambda~5~,2,3-triazole

Cat. No.: B14318779
CAS No.: 109299-62-9
M. Wt: 189.09 g/mol
InChI Key: NGLWECRWOUVRTR-UHFFFAOYSA-N
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Description

2-Methyl-4,5-dinitro-1-oxo-2H-1lambda~5~,2,3-triazole is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms

Preparation Methods

The synthesis of 2-Methyl-4,5-dinitro-1-oxo-2H-1lambda~5~,2,3-triazole typically involves the [3+2] cycloaddition reaction between alkynes and azides. . The reaction conditions can be optimized to achieve high yields and selectivity for the desired product. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and scalability .

Chemical Reactions Analysis

2-Methyl-4,5-dinitro-1-oxo-2H-1lambda~5~,2,3-triazole undergoes various chemical reactions, including:

Scientific Research Applications

2-Methyl-4,5-dinitro-1-oxo-2H-1lambda~5~,2,3-triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-4,5-dinitro-1-oxo-2H-1lambda~5~,2,3-triazole involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates that can modify the activity of target proteins. The triazole ring can also engage in hydrogen bonding and π-π interactions, further influencing its biological activity .

Comparison with Similar Compounds

Similar compounds to 2-Methyl-4,5-dinitro-1-oxo-2H-1lambda~5~,2,3-triazole include other triazole derivatives, such as:

Properties

CAS No.

109299-62-9

Molecular Formula

C3H3N5O5

Molecular Weight

189.09 g/mol

IUPAC Name

2-methyl-4,5-dinitro-1-oxidotriazol-1-ium

InChI

InChI=1S/C3H3N5O5/c1-5-4-2(7(10)11)3(6(5)9)8(12)13/h1H3

InChI Key

NGLWECRWOUVRTR-UHFFFAOYSA-N

Canonical SMILES

CN1N=C(C(=[N+]1[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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